Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate” is not available in the resources I have .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the resources I have .Scientific Research Applications
Synthesis of Pyrano[4,3-b]pyrans and Derivatives : The compound has been utilized in multi-component reactions (MCRs) for synthesizing pyrano[4,3-b]pyran derivatives. These reactions, promoted by ammonium acetate, led to the formation of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. The efficiency of these reactions was influenced by ammonium acetate and the solvent used. Further treatment with thionyl chloride/pyridine in chloroform yielded dehydrated products and unexpected defluorinated products, highlighting the compound's role in the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).
Creation of Thieno[2,3-b]Pyridine Derivatives : The compound was also key in the synthesis of new thieno[2,3-b]pyridine derivatives, which are notable for their trifluoromethyl group. These derivatives were synthesized through reactions involving ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate and ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate. The reactions led to the formation of various complex products, including acyl azides, imidazolone derivatives, and oxazinone derivatives, demonstrating the compound's utility in creating structurally diverse heterocyclic compounds with potential biological activities (Abdel-rahman, Bakhite, & Al-Taifi, 2005).
Formation of Pyridine and Thieno[2,3-b]pyridine Derivatives : In heterocyclic synthesis, arylmethylenecyanothioacetamide reacted with the compound to produce 3-cyano-2(1H)-pyridinethione derivatives. These derivatives were further alkylated and cyclized into thieno[2,3-b]pyridine derivatives, showcasing the compound's role in the novel synthesis of complex heterocyclic structures (Elgemeie, Elfahham, & Nabey, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3S/c1-2-23-14(22)13(21)12-4-3-9(24-12)6-11-10(16)5-8(7-20-11)15(17,18)19/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNFBEXJGDBYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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